molecular formula C21H20BrN3O5S2 B2385162 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate CAS No. 877652-05-6

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate

Cat. No.: B2385162
CAS No.: 877652-05-6
M. Wt: 538.43
InChI Key: VBNPHHYVNKYCKU-UHFFFAOYSA-N
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Description

"6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate" is an intricate organic compound known for its diverse functional groups and interesting chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate" generally begins with the preparation of the key intermediates, including the 1,3,4-thiadiazole and the pyran-4-one derivatives.

  • Synthesis of the Thiadiazole Intermediate:

    • Reagents: 2-ethylbutanoic acid, thionyl chloride, hydrazine hydrate

    • Reaction Conditions: Reflux, inert atmosphere, dehydration

    • Process: 2-ethylbutanoic acid reacts with thionyl chloride to form 2-ethylbutanoyl chloride, which then reacts with hydrazine hydrate to yield 2-ethylbutanamido-1,3,4-thiadiazole.

  • Synthesis of the Pyran-4-one Intermediate:

    • Reagents: Acetylacetone, bromine, sodium hydroxide

    • Reaction Conditions: Room temperature, aqueous medium

    • Process: Acetylacetone reacts with bromine to form 3-bromo-pyran-4-one, which undergoes a series of steps to produce the desired pyranone derivative.

  • Coupling of Intermediates:

    • Reagents: Base, solvents

    • Reaction Conditions: Controlled temperature, inert atmosphere

    • Process: The thiadiazole and pyranone intermediates are coupled together under basic conditions to form the final product.

Industrial Production Methods: Large-scale production may involve:

  • Optimization of reaction conditions to increase yield and purity

  • Continuous flow synthesis to enhance efficiency and scalability

  • Use of automated reactors for precise control over the synthesis process

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The compound may undergo oxidation at specific positions, leading to new derivatives with altered properties.

  • Reduction: Reduction reactions can modify functional groups, such as converting ketones to alcohols.

  • Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Substitution agents: Halogens, amines, thiols

Major Products:

  • Oxidation products: Hydroxylated derivatives, sulfoxides

  • Reduction products: Alcohols, amines

  • Substitution products: Halogenated compounds, alkylated derivatives

Scientific Research Applications

Chemistry:

  • Catalysis: Used as a ligand in metal-catalyzed reactions.

  • Organic Synthesis: Intermediate for the synthesis of more complex molecules.

Biology:

  • Biochemical Research: Potential inhibitor of specific enzymes, useful in studying enzyme kinetics and pathways.

Medicine:

  • Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals due to its diverse functional groups and biological activity.

Industry:

  • Materials Science: Utilized in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The compound's mechanism of action often involves its ability to interact with specific molecular targets through its functional groups. These interactions can modulate biological pathways, such as enzyme inhibition or receptor binding.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of enzymes involved in metabolic pathways.

  • Receptors: Binding to cellular receptors, affecting signal transduction processes.

Comparison with Similar Compounds

  • 5-amino-1,3,4-thiadiazole-2-thiol

  • 4-hydroxy-3-pyrones

Uniqueness:

  • The combination of thiadiazole and pyranone structures, along with the brominated benzoate, distinguishes "6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate" from other compounds

There you have it—an overview of this fascinating compound

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-15-9-16(26)17(10-29-15)30-19(28)13-5-7-14(22)8-6-13/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNPHHYVNKYCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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